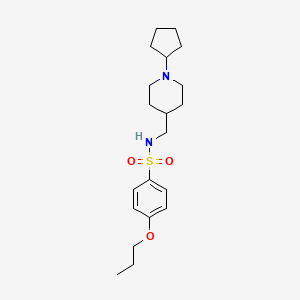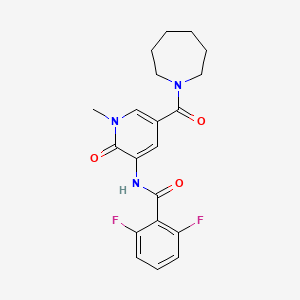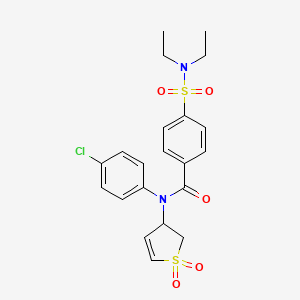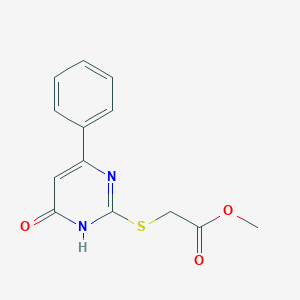
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
カタログ番号 B2604788
CAS番号:
953209-72-8
分子量: 380.55
InChIキー: OFPWTZYGSJZLQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide” is a chemical compound that likely contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also contains a sulfonamide group, which is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a propoxy group and a sulfonamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom, the carbon atoms of the ring, or any substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the substituents on the benzene and piperidine rings .科学的研究の応用
1. Diabetes Treatment
- Metahexamide, a derivative similar to the chemical structure of interest, was examined for its effects on diabetic patients, showing its action is akin to that of other sulfonylureas. The drug demonstrated a significant hypoglycemic effect, being more potent than tolbutamide and chlorpropamide. It was observed to be rapidly absorbed and slowly excreted, with its metabolization involving conversion to 3-amino-4-methylbenzenesulfonamide derivative among others (Pollen et al., 1960).
2. Environmental and Human Exposure Assessment
- Parabens, which share a similar benzenesulfonamide component, have been extensively studied for their presence in the environment and their exposure to humans. For instance, a study evaluated the exposure to various parabens, including methyl-, ethyl-, and n-propyl paraben, in the German population, revealing their consistent presence over two decades and their usage in combination arising from common exposure sources (Moos et al., 2015).
3. Prostate Treatment
- A compound structurally akin to the one , namely YM617, was utilized in a study to treat benign prostatic hypertrophy. This alpha 1-blocker demonstrated significant improvements in subjective symptoms and urodynamic studies, indicating its potential in treating conditions related to benign prostatic hypertrophy (Kawabe et al., 1990).
4. PET Imaging Studies
- N-[11C]Methylpiperidin-4-yl propionate, a compound with a piperidinyl component, was employed in dynamic positron emission tomography (PET) studies to assess acetylcholinesterase activity in the human brain. This study elucidates the kinetic analysis methods for this substrate, providing insights into its application in imaging and diagnostic procedures (Koeppe et al., 1999).
5. Insecticide Toxicity and Environmental Impact
- The study of neonicotinoid insecticides, which includes structural analogs of the chemical , provides insights into the environmental impact and toxicity profiles of these compounds. For instance, the acute poisoning case of imidacloprid, a neonicotinoid, highlights the need for understanding the toxicological profiles and environmental fate of such chemicals (Wu et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-15-25-19-7-9-20(10-8-19)26(23,24)21-16-17-11-13-22(14-12-17)18-5-3-4-6-18/h7-10,17-18,21H,2-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWTZYGSJZLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)


![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)


![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)

![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2604726.png)
